
1, 2-(3,7-Dimethyl-2,6-octadienyl)-3-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1, 2-(3,7-Dimethyl-2,6-octadienyl)-3-hydroxy- is a chemical compound with a complex structure that includes a hydroxy group and a dimethyl-octadienyl chain. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1, 2-(3,7-Dimethyl-2,6-octadienyl)-3-hydroxy- typically involves the reaction of geraniol with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
1, 2-(3,7-Dimethyl-2,6-octadienyl)-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The dimethyl-octadienyl chain can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1, 2-(3,7-Dimethyl-2,6-octadienyl)-3-hydroxy- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1, 2-(3,7-Dimethyl-2,6-octadienyl)-3-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxy group and the dimethyl-octadienyl chain play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Geraniol: A related compound with similar structural features but lacking the hydroxy group.
Nerol: Another related compound with a similar structure but different stereochemistry.
Geranyl acetate: A derivative of geraniol with an acetate group instead of a hydroxy group.
Uniqueness
1, 2-(3,7-Dimethyl-2,6-octadienyl)-3-hydroxy- is unique due to the presence of both the hydroxy group and the dimethyl-octadienyl chain, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound with diverse applications in various fields.
Propiedades
Número CAS |
57309-83-8 |
|---|---|
Fórmula molecular |
C20H22O3 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
3-[(2Z)-3,7-dimethylocta-2,6-dienyl]-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C20H22O3/c1-13(2)7-6-8-14(3)11-12-17-18(21)15-9-4-5-10-16(15)19(22)20(17)23/h4-5,7,9-11,21H,6,8,12H2,1-3H3/b14-11- |
Clave InChI |
YOWVZXDJGGGRSC-KAMYIIQDSA-N |
SMILES isomérico |
CC(=CCC/C(=C\CC1=C(C2=CC=CC=C2C(=O)C1=O)O)/C)C |
SMILES canónico |
CC(=CCCC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Piperazinedione, 3-[(1S)-1-methylpropyl]-, (3S)-](/img/structure/B14622120.png)
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,2-dimethyl-](/img/structure/B14622121.png)

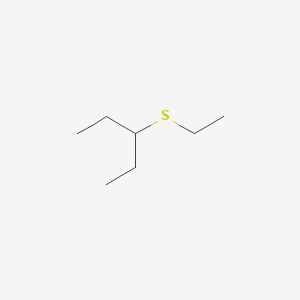
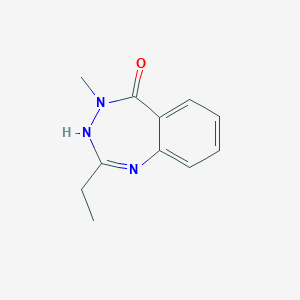

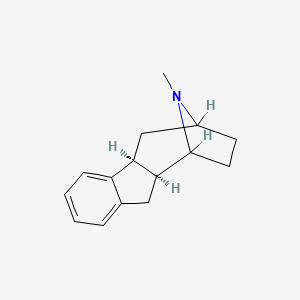
silanol](/img/structure/B14622148.png)
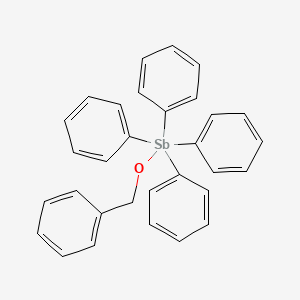



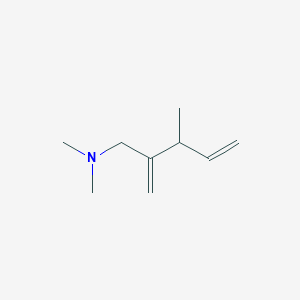
![4-[(Butan-2-yl)oxy]-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14622195.png)
